molecular formula C10H18N2O4 B1604823 4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid CAS No. 492461-79-7

4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid

Cat. No. B1604823
CAS RN: 492461-79-7
M. Wt: 230.26 g/mol
InChI Key: OSQJCAMJAGJCSX-UHFFFAOYSA-N
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Description

“4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid” is a chemical compound with the molecular formula C10H17NO4 . It is also known as “(S)- (-)-1-tert-Butoxycarbonyl-3-aminopyrrolidine” and "®-1- (tert-Butoxycarbonyl)-3-pyrrolidinecarboxylic acid" . It is an N-substituted pyrrolidine .


Molecular Structure Analysis

The molecular structure of “4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid” consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a tert-butoxycarbonyl group and a carboxylic acid group .


Chemical Reactions Analysis

N-Boc-pyrrolidine, a related compound, is reported to have a reactivity towards C-H insertion reaction that is 2000 times more than cyclohexane. It also undergoes α-arylation in the presence of a palladium catalyst with high enantioselectivity .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 230.261 and a density of 1.2±0.1 g/cm3. It has a boiling point of 365.2±42.0 °C at 760 mmHg. The melting point is not available. The compound has a flash point of 174.7±27.9 °C .

Scientific Research Applications

Synthesis of Heterocyclic Derivatives

4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid: is utilized in the synthesis of heterocyclic derivatives that exhibit a wide range of biological activities. The presence of the β-amino acid and heterocyclic core in one compound often plays a vital role in their biological activity, leading to the development of compounds with antiviral, anti-inflammatory, and antibacterial properties .

Peptide Synthesis

This compound serves as a building block in peptide synthesis. It can be incorporated as a nonproteinogenic amino acid residue in peptides or peptide derivatives, paving the way for the creation of new classes of compounds with potential therapeutic applications .

Ionic Liquids for Dipeptide Synthesis

The tert-butyloxycarbonyl-protected form of this amino acid is used to create ionic liquids that are employed in dipeptide synthesis. These ionic liquids facilitate the synthesis process and enhance the yield of dipeptides, demonstrating the compound’s versatility in peptide chemistry .

Pharmaceutical Intermediates

As an intermediate, 4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid is involved in the synthesis of various pharmaceutical agents. For instance, it is used in the preparation of SIRT2 inhibitors, melanin-concentrating hormone receptor 1 antagonists, bradykinin hB2 receptor antagonists, and neurokinin-1 receptor ligands .

Conformational Studies in Peptide Foldamers

This compound is also used in conformational studies to understand the effects of electron transfer efficiency in peptide foldamers. Such studies are crucial for designing peptides with desired properties and functions .

Synthesis of Nociceptin Antagonists

The synthesis of nociceptin antagonists, which are compounds that can potentially treat pain, involves the use of 4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid as a key intermediate. This highlights the compound’s significance in the development of new analgesics .

Future Directions

The presence of β-amino acid and heterocyclic core in one compound is very interesting; additionally, it very often plays a vital role in their biological activity. Considering them as this class of compounds may open new routes of their preparation and application as new drug precursors or even drugs .

properties

IUPAC Name

4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-4-6(8(13)14)7(11)5-12/h6-7H,4-5,11H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSQJCAMJAGJCSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70333413
Record name 4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70333413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid

CAS RN

492461-79-7
Record name 4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70333413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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